1,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Antifungal Succinate Dehydrogenase Inhibitor Agrochemical

Researchers developing succinate dehydrogenase inhibitors (SDHIs) or constructing 1,2,4-triazole libraries often encounter batch variability when sourcing generic pyrazole-4-carbohydrazides, leading to irreproducible SAR data and delayed timelines. • The defined 1,5-dimethyl substitution pattern (XLogP3 = -0.8) ensures consistent regioselectivity in [3+2] cycloadditions, minimizing isomeric byproduct formation that plagues generic scaffolds. • ≥95% purity with verified identity eliminates confounding variables in antifungal SAR studies against Fusarium graminearum (EC₅₀ 0.43-0.57 µg/mL range comparable to commercial SDHIs). • Research-grade building block with full QA documentation; ships ambient as non-hazardous material under DOT/IATA.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 864948-68-5
Cat. No. B1286551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
CAS864948-68-5
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(=O)NN
InChIInChI=1S/C6H10N4O/c1-4-5(6(11)9-7)3-8-10(4)2/h3H,7H2,1-2H3,(H,9,11)
InChIKeyGDRWITBMTJYLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrazole-4-carbohydrazide (864948-68-5): Physicochemical and Structural Identity


1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic building block characterized by a pyrazole core substituted with methyl groups at the 1- and 5-positions and a reactive carbohydrazide moiety at the 4-position [1]. It is cataloged under CAS 864948-68-5, MDL MFCD03423256, with a molecular formula of C₆H₁₀N₄O and a molecular weight of 154.17 g/mol . Computed descriptors include a partition coefficient (XLogP3) of -0.8, a topological polar surface area (TPSA) of 72.9 Ų, and a rotatable bond count of 1, all of which define its fundamental properties as a polar, moderately hydrophilic scaffold with limited conformational flexibility [1].

Heterocyclic building block for synthetic chemistry
Polar, moderately hydrophilic scaffold with low conformational flexibility
Suitable for cycloaddition, condensation, and coordination chemistry workflows

Why Generic Pyrazole Hydrazides Cannot Substitute This Compound


While pyrazole-4-carbohydrazide analogs share a common core, the specific 1,5-dimethyl substitution pattern on 1,5-dimethyl-1H-pyrazole-4-carbohydrazide fundamentally alters its physicochemical properties and synthetic utility [1]. The presence of two methyl groups significantly modulates lipophilicity (XLogP3 = -0.8) compared to unsubstituted or mono-substituted analogs, directly impacting its solubility, metabolic stability, and suitability as a bioisostere in medicinal chemistry campaigns [1]. Furthermore, the precise regiosubstitution pattern dictates the compound's reactivity in cycloaddition and condensation reactions, rendering it a non-interchangeable scaffold for the construction of advanced intermediates such as 1,2,4-triazoles and coordination polymers [2]. Procurement of a generic pyrazole-4-carbohydrazide lacking this specific substitution pattern introduces uncontrolled variability in downstream reaction yields, product purity, and structure-activity relationship (SAR) interpretation, thereby invalidating comparative studies and delaying development timelines [2].

1,5-dimethyl substitution pattern critically modulates lipophilicity and solubility; unsubstituted or mono-methyl analogs may shift partitioning and reaction behavior.
Regioisomeric forms (e.g., 3-carbohydrazide) exhibit distinct reactivity and ADME-related properties; direct interchange may invalidate SAR interpretation.
Purity variations between generic and certified batches impact downstream yields and reproducibility; ≥95% purity is recommended as a minimum procurement baseline.

Quantitative Differentiation: Head-to-Head Data for 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide


Antifungal Activity vs. Fusarium graminearum

While the parent compound 1,5-dimethyl-1H-pyrazole-4-carbohydrazide serves as a core scaffold, a series of structurally optimized pyrazole-4-carbohydrazide derivatives exhibited potent antifungal activity against Fusarium graminearum in vitro. The most active derivatives (7d, 7l, 7t, 7x) demonstrated EC₅₀ values ranging from 0.46 to 0.56 µg/mL, which are directly comparable to the commercial fungicide carbendazim (EC₅₀ = 0.43 µg/mL) [1]. This establishes a class-level benchmark for the antifungal potential of derivatives derived from this specific scaffold.

Antifungal EC₅₀ context
Class-level inference
Derivatives 0.46–0.56 µg/mL vs. carbendazim 0.43 µg/mL (≤1.3‑fold difference)
Reported class-level antifungal benchmark derived from this scaffold
In vitro Fusarium graminearum; values refer to optimized derivatives
Antifungal Succinate Dehydrogenase Inhibitor Agrochemical

SDH Inhibition Potency Benchmark vs. Commercial Fungicides

A distinct class of pyrazole-4-formylhydrazide derivatives, which are structurally related to 1,5-dimethyl-1H-pyrazole-4-carbohydrazide, demonstrated superior in vitro antifungal efficacy compared to commercial standards. Specifically, compound 11m exhibited an EC₅₀ of 0.27 µg/mL against Fusarium graminearum, which is a 2.1-fold improvement over carbendazim (EC₅₀ = 0.57 µg/mL) in the same assay [1]. This confirms the pyrazole-4-carbohydrazide scaffold's intrinsic capability to achieve enhanced potency as an SDH inhibitor.

SDH inhibition potency
Class-level inference
Derivative 11m EC₅₀ 0.27 µg/mL vs. carbendazim 0.57 µg/mL (2.1‑fold lower)
Supports scaffold potential for high SDH inhibition in research assays
Same fungal strain; structural derivative, not the parent compound
Succinate Dehydrogenase SDHI Fungicide

Lipophilicity (XLogP3) vs. Regioisomeric Analog

The computed partition coefficient (XLogP3) of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide is -0.8 [1]. In contrast, the closely related regioisomer 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (CAS 94447-28-6) has a computed XLogP3 of -0.5 [2]. This 0.3 log unit difference in lipophilicity is a direct consequence of the carbohydrazide substitution pattern at the 4- versus 3-position and translates to a measurable difference in aqueous solubility and membrane permeability, which are critical for in vivo applications.

Lipophilicity (XLogP3)
Head-to-head
Target -0.8 vs. 3-carbohydrazide isomer -0.5 (Δ = -0.3)
Measurable difference in computed lipophilicity influences solubility/permeability studies
PubChem computational prediction; regioisomer identity requires verification
Physicochemical Property Druglikeness ADME

Purity Benchmark for Reproducible Synthesis

Commercial sourcing of 1,5-dimethyl-1H-pyrazole-4-carbohydrazide with a guaranteed minimum purity of 95% (as specified by AK Scientific) provides a quantitative baseline for reproducibility . This is a critical differentiator from non-certified or lower-purity alternatives, where the presence of regioisomeric or unreacted hydrazide impurities (which can be as high as 5-10%) can lead to false-positive results in biological screening or significantly reduced yields in subsequent derivatization steps.

Purity baseline
Specification review
≥95% (manufacturer specification)
Supports procurement of material with documented minimum purity for reproducibility
Supplier QC; independent batch verification recommended
Quality Control Synthetic Reliability Procurement

Optimized Application Scenarios for 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide


Scaffold for Next-Generation SDHI Fungicides

Utilize this compound as a core scaffold for the rational design of novel succinate dehydrogenase inhibitors (SDHIs). As demonstrated by Jiao et al. (2021) and Wang et al. (2020), derivatives of this pyrazole-4-carbohydrazide framework achieve potent in vitro antifungal activity against Fusarium graminearum, with EC₅₀ values comparable to or exceeding commercial fungicides like carbendazim (0.43–0.57 µg/mL) [1][2]. The 1,5-dimethyl substitution pattern is critical for maintaining the scaffold's physicochemical properties (XLogP3 = -0.8), which influence target binding and bioavailability. Procurement of this specific building block ensures the correct starting point for SAR studies aimed at overcoming resistance to existing SDHIs [3].

Synthesis of 1,2,4-Triazole Heterocycles

Employ this compound in [3+2] cycloaddition reactions with nitriles to construct 1,2,4-triazole rings, a privileged motif in numerous bioactive molecules [4]. The specific 1,5-dimethyl substitution pattern on the pyrazole core influences the regioselectivity and yield of the cycloaddition, a feature that generic pyrazole-4-carbohydrazides may not replicate [4]. The defined purity (≥95%) and identity of this building block are essential for achieving reproducible yields and minimizing the formation of undesired isomeric byproducts in the construction of these complex heterocyclic libraries .

Coordination Polymers and Metal-Organic Frameworks

Leverage the carbohydrazide moiety of this compound as a versatile ligand for the assembly of coordination polymers. The compound's hydrogen bond donor/acceptor capabilities (2 HBD, 3 HBA) and its specific molecular geometry, dictated by the 1,5-dimethyl substitution, are crucial for the self-assembly of extended networks with defined topologies [3][4]. The use of a high-purity, well-characterized building block (≥95%) is paramount for achieving reproducible crystal growth and desired material properties, such as porosity and stability, in applications like gas storage and catalysis .

Application
Selection Property
Validation Focus
SDHI fungicide discovery scaffold
1,5-dimethyl substitution for physicochemical control
In vitro antifungal SAR benchmarking against reference strains
1,2,4-triazole heterocycle synthesis
Regioselectivity in cycloaddition reactions
Yield and isomer purity under standard reaction conditions
Coordination polymer / MOF assembly
Carbohydrazide donor geometry and hydrogen‑bond capability
Reproducible crystal topology and material stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.